Piperonyl cyclonene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

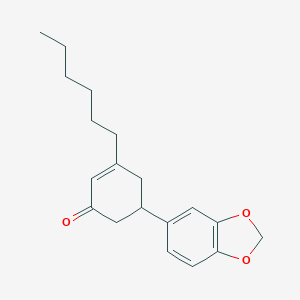

Structure

2D Structure

3D Structure

Properties

CAS No. |

119-89-1 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-hexylcyclohex-2-en-1-one |

InChI |

InChI=1S/C19H24O3/c1-2-3-4-5-6-14-9-16(11-17(20)10-14)15-7-8-18-19(12-15)22-13-21-18/h7-8,10,12,16H,2-6,9,11,13H2,1H3 |

InChI Key |

JBVNWTXRFKZNBQ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |

Other CAS No. |

8066-12-4 |

Origin of Product |

United States |

Historical Trajectory and Early Development in Insecticide Science

Origin and Discovery within Methylenedioxyphenyl Chemistry

Piperonyl cyclonene emerged from research into methylenedioxyphenyl compounds. researchgate.net This class of chemicals, characterized by the methylenedioxyphenyl group, was identified as a promising source for insecticide development. The key raw material for many of these compounds, including this compound's successors, is safrole, which is naturally occurring and provides the essential methylenedioxyphenyl portion of the molecule. pageplace.deresearchgate.net The synthesis of this compound itself involves the condensation of alkyl-3,4-methylenedioxystyryl ketones with ethyl acetoacetate (B1235776). pageplace.de This process yielded a compound that would play a pivotal, albeit temporary, role in the evolution of insecticide formulations. Some synthetic routes to related compounds even utilize this compound as a starting material. google.com

Initial Evaluation as an Insecticide Synergist

The primary value of this compound was not as a standalone insecticide but as a synergist. pageplace.deorst.edu A synergist is a compound that, while having little to no insecticidal activity on its own, enhances the effectiveness of other insecticides. orst.eduresearchgate.net Early research demonstrated that this compound was a powerful synergist, particularly for pyrethrins (B594832). pageplace.de The concept of synergism was crucial in the effort to extend the efficacy of existing insecticides like pyrethrum, which was expensive and sometimes in short supply. researchgate.netfao.org Studies showed that when combined with pyrethrins, this compound significantly increased their killing power against insects like houseflies. orst.edu This synergistic action was found to be effective even when the synergist and the insecticide were applied to different parts of an insect's body, suggesting it affected the insect's physiology rather than simply aiding in the penetration of the insecticide. ct.gov

Comparative Analysis with Concurrent Synergists

During the mid-20th century, this compound was one of several synergists being developed and evaluated. Its performance and properties were often compared to other compounds that emerged during the same period.

One of the most significant limitations of this compound was its limited solubility in the petroleum-based solvents commonly used in insecticide formulations at the time. pageplace.deresearchgate.net This practical issue hindered its widespread commercial adoption. Despite this, it did achieve some commercial sales due to its outstanding synergistic properties with pyrethrins. pageplace.de However, the search for a more soluble and equally effective synergist continued.

The development of this compound paved the way for its more successful successor, piperonyl butoxide (PBO). pageplace.de Herman Wachs, who was involved in the search for an improved compound, synthesized PBO, which offered complete miscibility with freon and petroleum solvents, a clear advantage over this compound. pageplace.deresearchgate.net Consequently, the commercial development of this compound did not progress beyond 1954. pageplace.de The research trajectory then shifted decisively towards PBO, which became the dominant insecticide synergist, a position it still holds today. pageplace.de Other synergists developed during that era, such as Sulfoxide (B87167), Bucarpolate, Tropital, and Safroxan, were also less active than PBO and, with the exception of MGK 264, are no longer available. pageplace.de

Chemical Synthesis and Structural Analogs

Synthetic Pathways to Piperonyl Cyclonene

This compound is commercially available and is recognized as a mixture of two primary components: 5-(1,3-benzodioxol-5-yl)-3-hexylcyclohex-2-en-1-one and its 6-carbethoxy derivative. acs.orgnih.gov One documented synthetic route to produce this compound involves the reaction of catechol with dichloromethane (B109758) in a basic dimethyl sulfoxide (B87167) (DMSO) solvent at temperatures ranging from 95–120°C.

The foundational chemistry for creating the core structure of this compound analogs involves condensation reactions. A common method is the piperidine-catalyzed condensation of ethyl acetoacetate (B1235776) with a suitable aromatic aldehyde. acs.org This approach forms the basis for building the cyclohexenone ring system that is characteristic of this compound and its structural relatives.

Synthesis of Related 5-Aryl-3-methyl-2-cyclohexene-1-ones and Other Analogs

The structural framework of this compound has inspired the synthesis of various analogs, particularly substituted 5-aryl-3-methyl-2-cyclohexene-1-ones. acs.orgresearchgate.net These compounds are of interest due to their relationship with the insecticidal and synergistic properties of this compound. acs.org

The general synthetic sequence for these analogs begins with the preparation of substituted ethyl benzal-bis-acetoacetates. acs.org These intermediates are then cyclized to form 5-aryl-4-carbethoxy-3-methyl-2-cyclohexene-1-ones. The final step involves saponification and subsequent decarboxylation to yield the desired 5-aryl-3-methyl-2-cyclohexene-1-ones. acs.orgresearchgate.netresearchgate.netresearchgate.net This multi-step process allows for the introduction of different aryl groups, leading to a variety of analogs.

Several analogs have been successfully synthesized using this pathway, with variations in the substituent on the aromatic ring. The table below summarizes the synthesis of select analogs as reported in the literature.

| Starting Aromatic Aldehyde | Intermediate Product | Final Product | Final Yield (%) | Melting Point (°C) |

| Anisaldehyde | 5-(p-Anisyl)-4-carbethoxy-3-methyl-2-cyclohexene-1-one | 5-(p-Anisyl)-3-methyl-2-cyclohexene-1-one | 60 | 73.5-75 |

| Veratraldehyde | 5-Veratryl-4-carbethoxy-3-methyl-2-cyclohexene-1-one | 5-Veratryl-3-methyl-2-cyclohexene-1-one | 63 | 85-87 |

| p-Chlorobenzaldehyde | 5-(p-Chlorophenyl)-4-carbethoxy-3-methyl-2-cyclohexene-1-one | 5-(p-Chlorophenyl)-3-methyl-2-cyclohexene-1-one | 58 | 54-55 |

Data sourced from Smith & Eftax, 1956. acs.org

Derivatization and Subsequent Chemical Transformations for Other Compounds

This compound serves as a versatile starting material for the synthesis of various other chemical compounds through derivatization and subsequent transformations.

One notable transformation is the conversion of this compound into 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride . This is achieved through a one-pot reaction using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for chlorination, followed by the introduction of hydrogen fluoride (B91410) (HF) to replace chlorine atoms with fluorine.

It is also a key precursor in the synthesis of piperine (B192125) . The process begins with the bromination of this compound in glacial acetic acid or formic acid to produce bromo this compound, which is then used in subsequent steps to construct the piperine molecule. google.com

| Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) |

| This compound (30g) | Bromine (40g) | Glacial Acetic Acid (100ml) | Bromo this compound | 78.2 |

| This compound (25g) | Bromine (33.3g) | Formic Acid (100ml) | Bromo this compound | 75.5 |

Data sourced from CN103435591B. google.com

Furthermore, this compound can be transformed into other important intermediates. For instance:

It can be nitrated using dilute nitric acid, and the resulting product can be hydrogenated and heated to yield N-Ethyl-3,4-(methylenedioxy)aniline . vulcanchem.com

Reaction with paraformaldehyde and concentrated hydrochloric acid converts it to piperonyl chloride . google.com

It is used as a starting material in processes to synthesize heliotropin (piperonal) . google.com

It can also be used in the synthesis of dihydrosafrole . google.com

These examples highlight the utility of this compound as a foundational molecule in organic synthesis, enabling the creation of a diverse range of other chemical compounds.

Biochemical Mechanisms of Synergism in Insect Systems

Interference with Insect Detoxification Enzymes.biorxiv.orgresearchgate.net

The efficacy of piperonyl cyclonene as a synergist is rooted in its capacity to interfere with the natural detoxification processes in insects. Insects have evolved complex enzyme systems to break down and eliminate foreign chemical compounds, including insecticides. This compound disrupts these defense mechanisms, rendering the insect more susceptible to the insecticide.

Modulation of Cytochrome P450 Monooxygenases (P450s).biorxiv.orgpageplace.depatsnap.comauburn.edumdpi.com

A primary target of this compound is the cytochrome P450 monooxygenase (P450) system. pageplace.depatsnap.com These enzymes are a superfamily of proteins crucial for the metabolism of a wide array of foreign compounds. patsnap.com They play a vital role in the detoxification of insecticides, often being the first line of defense. mdpi.com

This compound acts as an inhibitor of these P450 enzymes. patsnap.com By binding to the active site of the P450 enzymes, it prevents them from metabolizing the insecticide. patsnap.com This competitive inhibition means that the insecticide remains in the insect's system for a longer duration and at a higher concentration, thereby increasing its toxicity and effectiveness. patsnap.com The inhibition of P450s is a key mechanism by which this compound and other methylenedioxyphenyl (MDP) synergists enhance the potency of insecticides. The overproduction of P450s is a significant factor in the development of insecticide resistance in many insect species. biorxiv.orgnih.gov

Interactions with Other Metabolic Enzyme Systems (e.g., esterases, glutathione (B108866) S-transferases) in the Context of Synergism.biorxiv.orgresearchgate.netnih.gov

While the inhibition of P450s is a major synergistic mechanism, this compound's effects can also extend to other metabolic enzyme systems. Research on the broader class of insecticide synergists, including the closely related piperonyl butoxide (PBO), indicates interactions with enzymes such as carboxylesterases (COEs) and glutathione S-transferases (GSTs). biorxiv.orgnih.gov

Inhibition of Insecticide Metabolism Pathways.nih.gov

The practical outcome of this compound's enzymatic interference is the inhibition of specific insecticide metabolism pathways, leading to enhanced efficacy of various classes of insecticides.

Effects on Pyrethrin and Pyrethroid Detoxification.nih.govct.govmsdvetmanual.com

This compound has been well-documented as a synergist for pyrethrins (B594832) and synthetic pyrethroids. ct.govmsdvetmanual.com These insecticides are susceptible to metabolic breakdown by P450 enzymes in insects. msdvetmanual.com this compound inhibits these mixed-function oxidases, thereby preventing the detoxification of pyrethrins and pyrethroids and increasing their insecticidal activity. msdvetmanual.com This synergistic relationship has been demonstrated in various insect species, including milkweed bugs. ct.gov

Table 1: Synergism of this compound with Pyrethrum against Adult Milkweed Bugs This table is interactive. You can sort and filter the data.

| Treatment | Concentration (%) | % Dead and Paralyzed |

|---|---|---|

| Pyrethrum alone | 0.005 | 30 |

| Pyrethrum + this compound | 0.0035 + 0.0015 | 100 |

| Pyrethrum alone | 0.004 | 17 |

| Pyrethrum + this compound | 0.0025 + 0.0015 | 98 |

| Pyrethrum alone | 0.00325 | 10 |

| Pyrethrum + this compound | 0.00175 + 0.0015 | 96 |

Source: Adapted from research on insecticide synergists. ct.gov

Synergistic Effects with Rotenone (B1679576).nih.govescholarship.orgct.govresearchgate.net

This compound has also been shown to exhibit synergistic effects with rotenone, a botanical insecticide. nih.govescholarship.orgct.govresearchgate.net While the degree of synergism with rotenone may be less pronounced than with pyrethrum, it is still significant. ct.gov In studies with adult milkweed bugs, this compound demonstrated a synergistic effect with higher dosages of rotenone. ct.gov

Table 2: Synergism of this compound with Rotenone against Adult Milkweed Bugs This table is interactive. You can sort and filter the data.

| Rotenone Concentration (%) | Synergist | % Dead and Paralyzed |

|---|---|---|

| 0.0043 | None | 66 |

| 0.0031 | None | 66 |

| 0.0022 | This compound | 66 |

| 0.0015 | This compound | Not effective |

| 0.0031 | This compound | Synergistic |

| 0.0022 | This compound | Synergistic |

Source: Adapted from research on insecticide synergists. ct.gov

Interactions with Organochlorine Insecticides (e.g., DDT).

The historical use of organochlorine insecticides like DDT has raised environmental and health concerns due to their persistence. uantwerpen.benih.govnih.govmdpi.com While research on the direct synergistic interactions between this compound and DDT is less extensive than for pyrethroids and rotenone, the underlying biochemical principles suggest a potential for interaction. The detoxification of some organochlorine compounds involves P450 enzymes. Therefore, by inhibiting these enzymes, this compound could theoretically enhance the toxicity of certain organochlorines. However, the primary focus of this compound's application has been with less persistent insecticides like pyrethrins.

Contributions to Insecticide Resistance Research Methodology

Elucidation of Metabolic Resistance Mechanisms

The primary contribution of piperonyl cyclonene in research has been in clarifying the biochemical processes that underpin metabolic resistance in insects. Metabolic resistance is the capacity of an insect to detoxify or sequester insecticides before they can reach their target site within the nervous system. mdpi.compjoes.com Synergists like this compound function by inhibiting the enzymes responsible for this detoxification, thereby restoring the insecticide's efficacy and providing a powerful tool for researchers. chemrj.orgslideshare.net

This compound was instrumental in early investigations that identified the role of cytochrome P450 monooxygenases (P450s) in insecticide detoxification. pageplace.deuchicago.edu These enzymes are a primary defense mechanism in many insects, breaking down a wide range of foreign compounds, including insecticides. mdpi.comnih.gov By applying this compound in conjunction with an insecticide and observing a significant increase in mortality compared to the insecticide alone, researchers could infer that P450-mediated metabolism was a key resistance mechanism in a particular insect population. uchicago.edu

One of the most notable applications of this compound as a research tool was in studies of DDT resistance in house flies (Musca domestica). uchicago.edu In the late 1940s and early 1950s, researchers Perry and Hoskins demonstrated that this compound markedly increased the toxicity of DDT to resistant strains of house flies. uchicago.edu Their work showed that this synergistic effect was not due to increased penetration of the insecticide through the insect's cuticle but was primarily the result of inhibiting the detoxification of DDT. uchicago.edu This was a landmark finding, as it provided direct evidence that resistant flies possessed an enhanced ability to metabolically degrade DDT into the less toxic compound DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), and that this compound could block this specific metabolic pathway. uchicago.edu These experiments were fundamental in establishing the P450 system as a critical factor in insecticide resistance and cemented the role of synergists as indispensable tools for mechanistic studies. pageplace.deuchicago.edu

Studies on Detoxification in Insect Populations

The research by Perry and Hoskins (1950, 1951b) provided a quantitative link between the synergistic action of this compound and the inhibition of DDT detoxification in resistant house flies. uchicago.edu They demonstrated that the ability of resistant flies to survive DDT exposure was directly related to their capacity to convert DDT to DDE, and that this compound inhibited this process. uchicago.edu This research was a critical step in moving from a general concept of "vigor tolerance" to a specific, measurable biochemical mechanism of resistance. It established a methodological approach—using a synergist to block a specific metabolic pathway—that remains a cornerstone of insecticide toxicology and resistance research today. slideshare.netnih.gov

Table 1: Research Findings on this compound and DDT Detoxification in House Flies

Based on the findings of Perry and Hoskins (1950, 1951a, 1951b), this table illustrates the role of this compound as a research tool in demonstrating the inhibition of DDT detoxification in resistant house flies.

| Treatment Condition | Observed Effect on Resistant House Flies | Inferred Mechanism | Research Contribution |

|---|---|---|---|

| DDT Alone | Low mortality | Efficient detoxification of DDT to the less toxic DDE. uchicago.edu | Established a baseline for the high level of resistance in the fly strain. |

| This compound + DDT | High mortality (significant increase in effectiveness of DDT). uchicago.edu | Inhibition of the enzyme system (cytochrome P450) responsible for converting DDT to DDE. uchicago.edu | Demonstrated that metabolic detoxification was the primary resistance mechanism. uchicago.edu |

| Biochemical Analysis | Reduced levels of DDE found in flies treated with the synergist combination compared to DDT alone. uchicago.edu | Direct evidence of the inhibition of the detoxification pathway. uchicago.edu | Quantified the relationship between synergism and the inhibition of a specific metabolic process. uchicago.edu |

Historical Context in Understanding Insecticide Resistance Development

This compound holds an important place in the history of insecticide development and the scientific community's growing understanding of resistance. It was one of the first synthetic synergists to be developed, emerging from research aimed at finding extenders for pyrethrum, a valuable but often scarce natural insecticide. pageplace.deresearchgate.net Produced from the condensation of alkyl-3,4-methylene dioxystyryl ketones with ethyl acetoacetate (B1235776), this compound showed remarkable synergistic properties with pyrethrins (B594832). pageplace.de

Despite its effectiveness, its commercial application was hampered by poor solubility in the common petroleum-based solvents used for insecticide formulations. pageplace.deresearchgate.net This practical limitation spurred further research, leading chemist Herman Wachs to synthesize piperonyl butoxide (PBO) in 1947. pageplace.de PBO possessed the same methylenedioxyphenyl moiety responsible for the synergistic action but had superior solubility and miscibility, allowing it to dominate the market where it remains a widely used synergist today. pageplace.deresearchgate.net

Initially, compounds like this compound and PBO were described as "new safe insecticides," with claims of intrinsic insecticidal properties. pageplace.de The full realization of their role as synergists—compounds that are not highly toxic on their own but that enhance the toxicity of other chemicals—evolved with further research. slideshare.netuchicago.edu The early use and study of this compound were thus foundational. It not only demonstrated the commercial potential of synergism but also provided the scientific community with a crucial tool that helped unravel the complex biochemical defenses of insects, paving the way for decades of research into the mechanisms, evolution, and management of insecticide resistance. slideshare.netnih.govannualreviews.org

Comparative Efficacy and Spectrum of Synergistic Activity

Synergistic Potency Across Diverse Insect Orders and Species

Research has demonstrated the synergistic capabilities of piperonyl cyclonene across various insect orders, although its efficacy can differ between species.

Hemiptera: Studies on the milkweed bug (Oncopeltus fasciatus) have provided detailed insights into the synergistic action of this compound. When used in combination with pyrethrum via injection, this compound showed significant synergism. ct.gov On its own, this compound was not found to be highly toxic to milkweed bugs. ct.gov

Diptera: In the case of the house fly (Musca domestica), this compound has been noted as a synergist. oup.com However, some research has indicated that at higher concentrations, it might reduce the absorption of topically applied pyrethroids through the cuticle of house flies. meritresearchjournals.org It has also been reported to markedly increase the effectiveness of DDT against DDT-resistant strains of house flies by inhibiting the detoxification of DDT. uchicago.edu

Blattodea: For the German cockroach (Blattella germanica), dusts containing 0.1% pyrethrum and 1% this compound were found to produce a complete mortality rate. who.int When used to synergize pyrethrum extract, this compound was effective, though less so than piperonyl butoxide. To achieve a 50% mortality rate in female German cockroaches, 0.07% pyrethrins (B594832) were required with this compound, compared to 0.037% with piperonyl butoxide. iu.edu

Phthiraptera: Research has shown that this compound has a synergistic effect on pyrethrins when used against body lice, and it also enhances the lasting effect of the pyrethrins. who.int

Lepidoptera: In studies on the larvae of the Egyptian cotton leafworm (Prodenia litura), this compound was found to be an intermediate synergist for pyrethrins and the synthetic pyrethroid cyclethrin (B1630387). oup.comoup.com

The following table summarizes the observed synergistic effects of this compound on various insect species.

Table 1: Synergistic Activity of this compound Across Different Insect Orders

| Insect Order | Species | Insecticide Synergized | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Hemiptera | Milkweed Bug (Oncopeltus fasciatus) | Pyrethrum | Good evidence of synergism when injected. | ct.gov |

| Diptera | House Fly (Musca domestica) | DDT | Markedly increased effectiveness against resistant strains. | uchicago.edu |

| Diptera | House Fly (Musca domestica) | Pyrethroids | Can reduce insecticide penetration at high concentrations. | meritresearchjournals.org |

| Blattodea | German Cockroach (Blattella germanica) | Pyrethrum | Effective synergist, resulting in complete mortality in dust form. | who.intiu.edu |

| Phthiraptera | Body Lice | Pyrethrins | Synergistic effect and enhanced residual action. | who.int |

| Lepidoptera | Egyptian Cotton Leafworm (Prodenia litura) | Pyrethrins, Cyclethrin | Intermediate synergistic effect. | oup.comoup.com |

Differential Synergism with Various Insecticide Classes

This compound's effectiveness as a synergist varies significantly depending on the class of insecticide it is combined with.

Pyrethrins and Pyrethroids: this compound is most well-known as a synergist for natural pyrethrins and some synthetic pyrethroids. ct.govwho.intoup.comfao.org With pyrethrins, it has demonstrated a clear synergistic relationship against species like the milkweed bug and body lice. ct.govwho.int However, its performance with different pyrethroids can be inconsistent. For instance, while it is a good synergist for cyclethrin against the Egyptian cotton leafworm, it is considered a poor synergist for allethrin (B1665230) against the same insect. oup.comoup.com In tests on the milkweed bug, this compound showed no evidence of synergism with allethrin. ct.gov

Rotenone (B1679576): When tested with rotenone against the milkweed bug, this compound showed some synergistic activity at higher concentrations of rotenone but was not effective at lower dosages. ct.gov The degree of synergism with rotenone was considerably less than that observed with pyrethrum. ct.gov

Carbamates and Organophosphates: this compound is listed as a synergist for both pyrethroid and carbamate (B1207046) insecticides. slideshare.net However, detailed quantitative data on its efficacy with carbamates and organophosphates is limited in the available research. One study noted that this compound appeared to reduce the effectiveness of nicotine (B1678760) (an alkaloid insecticide) when tested on the milkweed bug. ct.gov

The table below provides a comparative look at the synergistic action of this compound with different insecticide classes, based on research conducted on the milkweed bug (Oncopeltus fasciatus).

Table 2: Differential Synergism of this compound with Various Insecticide Classes against the Milkweed Bug (Oncopeltus fasciatus)

| Insecticide Class | Specific Insecticide | Observation | Reference(s) |

|---|---|---|---|

| Natural Pyrethrins | Pyrethrum | Good evidence of synergism. | ct.gov |

| Botanical Insecticide | Rotenone | Somewhat synergistic at higher dosages, but less than with pyrethrum. | ct.gov |

| Synthetic Pyrethroids | Allethrin | No evidence of synergism. | ct.gov |

Analysis of Concentration-Dependent Synergistic Effects in Research Models

The synergistic effect of this compound is often dependent on the concentration of both the synergist and the primary insecticide. Research on the milkweed bug (Oncopeltus fasciatus) provides a clear model of this relationship.

In these studies, various concentrations of this compound were combined with different dosages of pyrethrum and rotenone to observe the impact on mortality. The results indicated that the degree of synergism is not constant but fluctuates with the ratio of synergist to insecticide.

For example, when combined with pyrethrum, this compound consistently increased the mortality of milkweed bugs compared to the expected toxicity if the two compounds acted independently. This synergistic effect was observed across multiple concentrations.

In contrast, with rotenone, the synergistic effect was only apparent at higher concentrations of the insecticide. At lower rotenone dosages, the addition of this compound did not result in a significant increase in mortality. This suggests a threshold effect for the synergistic action of this compound with certain insecticides.

The following table details the concentration-dependent effects observed in the milkweed bug research model.

Table 3: Concentration-Dependent Synergistic Effects of this compound on Pyrethrum and Rotenone against the Milkweed Bug (Oncopeltus fasciatus)

| Insecticide | Insecticide Concentration (%) | Synergist | Synergist Concentration (%) | Expected Mortality (%) | Observed Mortality (%) | Synergism | Reference(s) |

|---|---|---|---|---|---|---|---|

| Pyrethrum | 0.0035 | This compound | 0.5 | 10 | 96 | +++ | ct.gov |

| Pyrethrum | 0.0025 | This compound | 0.5 | 6 | 98 | +++ | ct.gov |

| Pyrethrum | 0.00175 | This compound | 0.5 | 4 | 96 | +++ | ct.gov |

| Rotenone | 0.0078 | This compound | 0.0156 | 35 | 28 | - | ct.gov |

| Rotenone | 0.0156 | This compound | 0.0312 | 27 | 45 | + | ct.gov |

| Rotenone | 0.0312 | This compound | 0.0625 | 45 | 40 | - | ct.gov |

Synergism Key: +++ (Strong), + (Present), - (Absent/Antagonistic). Expected mortality is based on the toxicity of the insecticide alone.

Theoretical Models and Frameworks for Synergism in Insect Toxicology

Conceptualization of Synergistic Interactions and Mechanisms

The synergistic action of piperonyl cyclonene is primarily attributed to its ability to inhibit the metabolic enzymes within insects that would otherwise detoxify insecticides. uchicago.educhemrj.org This conceptualization of synergism moved beyond simple additive effects and delved into the specific biochemical pathways targeted by the synergist.

Initially, the mode of action of methylenedioxyphenyl compounds like this compound was not well understood. ct.gov Early theories ranged from effects on droplet size and evaporation rates of insecticide sprays to delaying the paralysis of insects, thereby increasing their exposure to the toxicant. ct.gov However, subsequent research provided strong evidence that the primary mechanism was the inhibition of detoxification enzymes. uchicago.educhemrj.org

Wilson (1949) proposed that synergists like this compound damage a detoxifying mechanism within the insect. uchicago.edu This was further elaborated by studies demonstrating that this compound inhibits the degradation of insecticides like DDT. uchicago.edu The core of this synergistic interaction lies in the inhibition of cytochrome P450 monooxygenases, a superfamily of enzymes responsible for the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. pageplace.devfu.cz By blocking these enzymes, this compound prevents the breakdown of the insecticide, leading to a higher concentration of the toxicant at its target site and, consequently, increased mortality. uchicago.edubiorxiv.org

The interaction can be summarized as follows:

Insecticide Application: An insecticide is applied to control a target pest.

Metabolic Defense: The insect's metabolic systems, primarily cytochrome P450 enzymes, recognize the insecticide as a foreign substance and begin to break it down into less toxic, more easily excretable metabolites. unimore.it

Synergist Intervention: this compound, when co-applied, preferentially binds to and inhibits these cytochrome P450 enzymes. pageplace.devfu.cz

Enhanced Toxicity: With the primary detoxification pathway blocked, the insecticide persists at higher concentrations for a longer duration, leading to a synergistic effect and greater insect mortality than the insecticide alone would achieve. uchicago.eduplantprotection.pl

Influence on Early Models of Insecticide Action and Resistance Development

The use of this compound and other synergists had a profound influence on the development of models for both insecticide action and the evolution of insecticide resistance.

The discovery that this compound could restore the effectiveness of DDT against resistant housefly strains was a pivotal moment. uchicago.edu It provided strong evidence for the role of metabolic detoxification in insecticide resistance. Perry and Hoskins (1950, 1951b) demonstrated that the synergistic effect of this compound with DDT was not due to increased penetration through the insect's cuticle but was a direct result of inhibiting the detoxification of DDT. uchicago.edu This led to the development of the "detoxification inhibition" model of synergism.

This understanding directly impacted models of resistance development. It became clear that one of the primary mechanisms by which insect populations develop resistance is through the enhanced production or efficiency of detoxification enzymes like cytochrome P450s. biorxiv.orgunimore.it The use of synergists like this compound became a diagnostic tool to identify metabolic resistance in insect populations. If the application of a synergist alongside an insecticide resulted in a significant increase in mortality in a resistant population, it strongly indicated that metabolic detoxification was a key resistance mechanism.

The following table illustrates the conceptual shift in understanding insecticide action and resistance influenced by synergists like this compound:

| Early Model (Pre-Synergist Understanding) | Revised Model (Post-Synergist Research) |

| Insecticide toxicity is solely a function of the compound's intrinsic properties and the dose applied. | Insecticide toxicity is a dynamic interplay between the compound, the insect's target sites, and its metabolic detoxification systems. |

| Insecticide resistance is primarily due to target-site insensitivity (e.g., mutations in the target protein). | Insecticide resistance is a multifaceted phenomenon that includes target-site insensitivity, reduced penetration, and, crucially, enhanced metabolic detoxification. |

| The focus of insecticide development is on creating more potent toxins. | Insecticide development strategies can include the use of synergists to overcome metabolic resistance and prolong the effective lifespan of existing insecticides. |

The ability of this compound to counteract resistance highlighted that resistance was not an insurmountable obstacle but a dynamic process that could be managed. chemrj.org This led to the concept of "resistance management" strategies, where synergists could be deployed to break resistance in problematic insect populations.

Integration into Broader Principles of Xenobiotic Metabolism in Biological Systems

The study of this compound's synergistic action has contributed significantly to the broader understanding of xenobiotic metabolism, not just in insects but in biological systems in general. The mechanisms of detoxification inhibited by this compound are not unique to insects but are part of a conserved set of biochemical pathways found across a wide range of organisms for dealing with foreign chemicals. researchgate.netijbs.com

The key enzyme family inhibited by this compound, the cytochrome P450 monooxygenases, is a fundamental component of Phase I metabolism in vertebrates and other organisms. pageplace.deunimore.it These enzymes are responsible for the initial breakdown of a vast array of compounds, from environmental pollutants to pharmaceuticals. The research on this compound in insects provided an early and clear example of how the inhibition of this enzyme system could dramatically alter the biological activity of another chemical.

This work helped to solidify the following principles of xenobiotic metabolism:

The Central Role of Cytochrome P450s: The dramatic effects of this compound underscored the critical role of P450 enzymes as a primary line of defense against chemical insults. pageplace.devfu.cz

Enzyme Induction and Inhibition: The interaction between this compound and P450 enzymes is a classic example of enzyme inhibition. Conversely, exposure to xenobiotics can also lead to the induction (increased production) of these enzymes, a key mechanism of metabolic resistance. nih.gov

Metabolic Pathways as Targets: The success of this compound demonstrated that metabolic pathways themselves could be targets for chemical intervention to modulate the effects of other substances.

The study of synergists like this compound in insects has thus provided a valuable and accessible model system for exploring fundamental concepts in toxicology and pharmacology that are relevant across the biological sciences. The principles elucidated from these early studies in insect toxicology continue to inform research in areas such as drug metabolism, environmental toxicology, and the development of resistance to therapeutic agents.

Q & A

Q. What validated analytical methods are recommended for quantifying piperonyl cyclonene in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection is widely used due to its high sensitivity for organochlorine compounds. Method validation should include spike-recovery tests in matrices like insect homogenates or soil extracts to assess precision (RSD <15%) and accuracy (70-120% recovery) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as an alternative for polar metabolites, requiring optimization of ionization parameters (e.g., ESI positive mode) and column selection (C18 or HILIC) .

Q. How do researchers standardize bioassays to evaluate the synergistic efficacy of this compound with insecticides like DDT?

Bioassays should follow WHO guidelines for insecticide resistance monitoring:

- Use a susceptible insect strain (e.g., Musca domestica WHO reference) as a control.

- Apply this compound at sublethal doses (e.g., 1:5 ratio with DDT) to isolate synergistic effects.

- Measure mortality rates at 24/48-hour intervals under controlled temperature (25±2°C) and humidity (60±10%) .

- Include enzyme inhibition assays (e.g., cytochrome P450 fluorometric kits) to correlate synergism with metabolic disruption .

Q. What are the primary biochemical mechanisms proposed for this compound’s synergistic action?

Current hypotheses focus on:

- Enzyme inhibition : Competitive binding to cytochrome P450 monooxygenases, blocking detoxification of co-administered insecticides. In vitro studies using house fly microsomes show reduced oxidation of DDT in the presence of this compound .

- Cuticular penetration enhancement : Atomic force microscopy (AFM) data suggest structural interactions between this compound and insect wax layers, increasing insecticide absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different insect species?

- Conduct comparative metabolomics to identify species-specific detoxification pathways (e.g., glutathione-S-transferase vs. esterase activity).

- Use RNA interference (RNAi) to silence candidate genes (e.g., CYP6G1 in Drosophila) and quantify changes in synergism efficacy .

- Apply toxicokinetic modeling to account for interspecies differences in absorption rates and metabolic half-lives .

Q. What experimental designs are optimal for investigating long-term ecological impacts of this compound in non-target organisms?

- Mesocosm studies : Simulate aquatic ecosystems with controlled this compound exposure (0.1–10 ppm) to monitor bioaccumulation in algae, daphnia, and fish over 6–12 months. Measure biomarkers like acetylcholinesterase inhibition in fish brain tissue .

- Soil microcosms : Evaluate effects on microbial diversity via 16S rRNA sequencing, with attention to nitrifying bacteria (e.g., Nitrosomonas), which are sensitive to organochlorines .

Q. How can researchers address gaps in understanding this compound’s potential endocrine-disrupting effects?

- In vitro receptor assays : Use human ERα/ERβ luciferase reporter cells to test agonistic/antagonistic activity at concentrations ≤1 µM.

- In vivo zebrafish models : Expose embryos (0–120 hpf) to this compound (0.01–1 mg/L) and quantify vitellogenin expression via qPCR as a biomarker for estrogenic effects .

Q. What statistical approaches are recommended for analyzing dose-response synergism in this compound studies?

- Bliss Independence Model : Calculate expected additive effects vs. observed mortality to quantify synergy (Bliss score >0 indicates potentiation) .

- Isobolographic analysis : Plot isoboles of this compound and insecticide combinations to identify non-additive interactions (e.g., concave isoboles indicate synergy) .

Methodological Resources

- For enzyme inhibition assays : Refer to protocols in Perry et al. (1950s) using house fly microsomal fractions .

- For ecological risk assessment : Follow IARC’s framework for pesticide evaluation, including tiered testing from acute toxicity to chronic exposure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.